- Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts, Shiyou Xuebao, 2020, 36(1), 70-77
Cas no 827-52-1 (Phenylcyclohexane)
Phenylcyclohexane Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexylbenzene
- CHB
- PHENYLCYCLOHEXANE
- 1,1'-Biphenyl, 1,2,3,4,5,6-hexahydro-
- 4-cyclohexylbenzene
- Cyclohexane, phenyl-
- cyclohexyl-benzen
- Hexahydrobiphenyl
- santosol360
- Benzene, cyclohexyl-
- CYCLOHEXYBENZENE (CHB)
- Cyclohexylbenzol
- Cyclohexylbenzoyl
- 2-Phenylcyclohexane
- 3-Phenylcyclohexane
- Cyclohexyl-benzene
- 1-Ph-cyclohexane
- 4-phenylcyclohexane
- Cyclohexylbenzen
- monocyclohexylbenzene
- PHENYLCYCLOHEXAN
- Cyclohexyl benzene
- Santosol 360
- IGARGHRYKHJQSM-UHFFFAOYSA-N
- Cyclohexylbenzene, 98%
- WLN: L6TJ AR
- 1, 1,2,3,4,5,6-hexahydro-
- PubChem1895
- Phenylcyclohexa
- Cyclohexylbenzene (ACI)
- 1,1′-Biphenyl, 1,2,3,4,5,6-hexahydro-
- NSC 40473
- NSC 69101
- MFCD00001451
- NSC69101
- BRN 1906803
- EINECS 212-572-0
- NCIOpen2_001732
- AI3-05776
- Q2198030
- DS-18628
- NSC98371
- InChI=1/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H
- UNII-TRJ2SXT894
- A840426
- 19016-95-6
- CS-W016155
- J-520169
- AKOS000447071
- TRJ2SXT894
- EC 212-572-0
- DTXSID3061188
- 827-52-1
- Phenylcyclohexane, >=97%
- NSC40473
- NSC-98371
- 4-05-00-01424 (Beilstein Handbook Reference)
- EN300-20865
- NS00007792
- F0001-2120
- CHEMBL3278514
- NSC-40473
- Phenylcyclohexane, >=99%, acid < 200 ppm, H2O < 100 ppm
- NSC-69101
- FT-0624221
- Cyclohexane, phenyl
- benzene, cyclohexyl
- DTXCID3048318
- 1,1'Biphenyl, 1,2,3,4,5,6hexahydro
- 4Cyclohexylbenzene
- DB-038187
- Phenylcyclohexane
-
- MDL: MFCD00001451
- Inchi: 1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
- SMILES: C1C=CC(C2CCCCC2)=CC=1
- BRN: 1906803
Computed Properties
- Exact Mass: 160.12500
- Monoisotopic Mass: 160.125200510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.9
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless oily liquid with aromatic flavor.
- Density: 0.95 g/mL at 25 °C(lit.)
- Melting Point: 4-7 °C (lit.)
- Boiling Point: 239-240 °C(lit.)
- Flash Point: Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
- Refractive Index: n20/D 1.526(lit.)
- Solubility: INSOLUBLE
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.73430
- λmax: 260(Cyclohexane)(lit.)
- Solubility: Insoluble in water and glycerol, it can be miscible with most organic solvents such as ethanol, ether, acetone, benzene, carbon tetrachloride, etc.
Phenylcyclohexane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H410
- Warning Statement: P273,P305+P351+P338,P501
- Hazardous Material transportation number:UN 3082 9/PG 3
- WGK Germany:2
- Hazard Category Code: 22-36/38-50/53
- Safety Instruction: S26-S60-S61
- RTECS:CZ1330000
-
Hazardous Material Identification:
- Safety Term:9
- Packing Group:III
- Risk Phrases:R22; R36/38; R50/53
- PackingGroup:III
- HazardClass:9
- TSCA:Yes
Phenylcyclohexane Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Phenylcyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816266-500ml |
Phenylcyclohexane |
827-52-1 | 98% | 500ml |
1,249.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-25G |
Phenylcyclohexane |
827-52-1 | 25g |
¥445.75 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-100G |
Phenylcyclohexane |
827-52-1 | 100g |
¥822.44 | 2023-11-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-100g |
Cyclohexylbenzene |
827-52-1 | 100g |
¥56.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-500g |
Cyclohexylbenzene |
827-52-1 | 500g |
¥256.0 | 2021-09-08 | ||
| TRC | C988390-1g |
Cyclohexyl-benzene |
827-52-1 | 1g |
$ 125.00 | 2022-06-06 | ||
| TRC | C988390-2.5g |
Cyclohexyl-benzene |
827-52-1 | 2.5g |
$ 260.00 | 2022-06-06 | ||
| TRC | C988390-10g |
Cyclohexyl-benzene |
827-52-1 | 10g |
$ 400.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-100ml |
Phenylcyclohexane |
827-52-1 | 98% | 100ml |
¥77 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-25ml |
Phenylcyclohexane |
827-52-1 | 98% | 25ml |
¥34 | 2024-05-21 |
Phenylcyclohexane Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 90 min, 40 °C; 10 min, 40 °C
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 8
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 9
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 10
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 11
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 12
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 13
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ; 6 h, 60 °C
Production Method 17
1.2 5 h, 60 °C
Production Method 18
Production Method 19
Production Method 20
Production Method 21
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
Production Method 22
Production Method 23
Production Method 24
Production Method 25
Production Method 26
Production Method 27
Production Method 28
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Production Method 29
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Production Method 30
Production Method 31
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ; 6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
Production Method 32
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
Production Method 33
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 34
1.2 Catalysts: Ferrous chloride tetrahydrate ; 3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane , Water
Production Method 35
Production Method 36
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 37
Production Method 38
Production Method 39
Production Method 40
Production Method 41
Phenylcyclohexane Raw materials
- chlorocyclohexane
- Dibenzofuran
- Phenylboronic acid
- Iodobenzene
- Borate(1-),tetrafluoro-
- 1-Phenylcyclohexanol
- Phenylmagnesium chloride
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyclohexylphenyl ester
- Cyclohexylmagnesium chloride
- 1,3-Dicyclohexylurea
- Bromocyclohexane
- N,N'-Dicyclohexylcarbodiimide
- 1-Phenyl-1-cyclohexene
- Iodocyclohexane
- Cyclohexanol
- 4-Phenyl-1-cyclohexene
- Phenylboronic Acid Pinacol Ester
- PYRIDINIUM, 1-CYCLOHEXYL-2,4,6-TRIPHENYL-
Phenylcyclohexane Preparation Products
Phenylcyclohexane Suppliers
Phenylcyclohexane Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Phenylcyclohexane
Recent Advances in Phenylcyclohexane (827-52-1) Research: A Comprehensive Review
Phenylcyclohexane (CAS: 827-52-1) has garnered significant attention in the chemical, biological, and pharmaceutical research communities due to its versatile applications in drug discovery, material science, and synthetic chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of central nervous system (CNS) drugs and anti-inflammatory compounds. This research brief aims to summarize the latest findings, methodologies, and implications of studies involving Phenylcyclohexane, providing a concise yet comprehensive overview for professionals in the field.
One of the most notable advancements in the application of Phenylcyclohexane is its role in the synthesis of dopamine receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Phenylcyclohexane exhibit high affinity for D2 and D3 dopamine receptors, making them promising candidates for treating Parkinson's disease and schizophrenia. The study utilized molecular docking simulations and in vitro assays to validate the binding efficacy and selectivity of these derivatives, highlighting the compound's potential in CNS drug development.
In addition to its pharmacological applications, Phenylcyclohexane has been investigated for its utility in material science. Researchers at the Massachusetts Institute of Technology (MIT) recently reported the use of Phenylcyclohexane as a precursor for high-performance liquid crystals (LCs). The study, published in Advanced Materials, revealed that Phenylcyclohexane-based LCs exhibit exceptional thermal stability and electro-optical properties, making them suitable for next-generation display technologies and optoelectronic devices. These findings underscore the compound's versatility beyond traditional pharmaceutical applications.
Another groundbreaking study focused on the environmental impact and biodegradability of Phenylcyclohexane. Conducted by a team at the University of California, Berkeley, the research evaluated the compound's persistence in aquatic ecosystems and its potential toxicity to marine organisms. The results, published in Environmental Science & Technology, indicated that while Phenylcyclohexane is relatively stable under ambient conditions, certain microbial communities can degrade it into less harmful byproducts. This study provides critical insights for regulatory agencies and industries aiming to mitigate the environmental footprint of chemical manufacturing processes.
Looking ahead, the future of Phenylcyclohexane research appears promising, with several ongoing clinical trials and industrial applications in the pipeline. For instance, a Phase I clinical trial is currently evaluating the safety and pharmacokinetics of a Phenylcyclohexane-derived anti-inflammatory agent in healthy volunteers. Preliminary data suggest favorable bioavailability and minimal adverse effects, paving the way for further development. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the discovery of new Phenylcyclohexane-based therapeutics and materials.
In conclusion, Phenylcyclohexane (827-52-1) continues to be a focal point of interdisciplinary research, bridging gaps between chemistry, biology, and medicine. Its diverse applications—from CNS drug development to advanced materials—highlight its significance in modern science. As research progresses, it is imperative to maintain a balance between innovation and sustainability, ensuring that the benefits of Phenylcyclohexane are realized without compromising environmental or human health. This brief serves as a timely update for researchers and industry professionals seeking to stay abreast of the latest developments in this dynamic field.
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